molecular formula C20H22N2O3 B6500670 N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-3-methylbenzamide CAS No. 954628-22-9

N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-3-methylbenzamide

Cat. No.: B6500670
CAS No.: 954628-22-9
M. Wt: 338.4 g/mol
InChI Key: SPUFJCWEOCVSMJ-UHFFFAOYSA-N
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Description

N-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-3-methylbenzamide (CAS No. 954628-22-9) is a benzamide derivative characterized by a pyrrolidinone core substituted with a 4-methoxyphenyl group and a 3-methylbenzamide moiety. Its molecular formula is C₂₀H₂₂N₂O₃, with a molecular weight of 338.4 g/mol . The 4-methoxyphenyl group contributes electron-donating effects, while the 3-methylbenzamide moiety introduces steric and electronic modifications.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-4-3-5-16(10-14)20(24)21-12-15-11-19(23)22(13-15)17-6-8-18(25-2)9-7-17/h3-10,15H,11-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUFJCWEOCVSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide

  • Key Difference : Methoxy group at the 3-position of the phenyl ring (vs. 4-position in the target compound).
  • Impact : The 3-methoxy substituent reduces symmetry and may alter binding affinity in biological systems due to steric hindrance and electronic distribution changes. This compound has shown anti-inflammatory activity in preliminary studies .

N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide

  • Key Difference : Nitro group at the 2-position of the benzamide (vs. methyl group at 3-position).
  • Impact : The electron-withdrawing nitro group enhances reactivity in electrophilic substitution reactions and may increase interactions with enzymes or receptors. Reported to exhibit analgesic effects .

Functional Group Variations

N-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-2,5-dimethylbenzene-1-sulfonamide

  • Key Difference : Replacement of benzamide with sulfonamide .
  • Impact: Sulfonamide groups improve water solubility and are associated with antimicrobial activity.

N-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide

  • Key Difference : Fluorine atom and naphthalene core (vs. methoxy and benzene).
  • Impact: Fluorine’s electronegativity enhances metabolic stability and membrane permeability.

Structural Analogues with Modified Cores

3-Chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

  • Key Difference: Incorporation of a thiadiazole ring instead of pyrrolidinone.
  • Impact : Thiadiazole enhances heterocyclic diversity, improving interactions with hydrophobic enzyme pockets. This compound is investigated for antimicrobial and anticancer applications .

N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(morpholinosulfonyl)benzamide

  • Key Difference: Morpholinosulfonyl group introduces a bulky, polar substituent.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity
Target Compound C₂₀H₂₂N₂O₃ 338.4 4-methoxyphenyl, 3-methylbenzamide Potential anti-inflammatory
N-[1-(3-Methoxyphenyl)-...-3-methylbenzamide C₁₉H₂₂N₂O₃ 324.38 3-methoxyphenyl, 3-methylbenzamide Anti-inflammatory
N-[1-(4-Methoxyphenyl)-...-2-nitrobenzamide C₁₉H₁₉N₃O₅ 369.37 4-methoxyphenyl, 2-nitrobenzamide Analgesic
N-{[1-(4-Methoxyphenyl)-...sulfonamide C₂₁H₂₆N₂O₄S 396.5 4-methoxyphenyl, sulfonamide Antimicrobial
N-[1-(4-Fluorophenyl)-...naphthalenecarboxamide C₂₂H₁₉FN₂O₂ 362.4 4-fluorophenyl, naphthalene Anticancer (hypothesized)

Mechanistic and Pharmacological Insights

  • Electronic Effects : Methoxy groups (electron-donating) enhance resonance stabilization, while nitro groups (electron-withdrawing) increase electrophilicity, affecting receptor binding .
  • Steric Considerations : 3-Methyl substituents on benzamide may hinder rotation, influencing conformational stability and target selectivity .
  • Solubility and Bioavailability: Sulfonamide and morpholino derivatives exhibit improved aqueous solubility, critical for drug delivery .

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